molecular formula C11H14O3 B2674084 (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol CAS No. 2271651-81-9

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol

Cat. No.: B2674084
CAS No.: 2271651-81-9
M. Wt: 194.23
InChI Key: DQIIKLPIKDTJRO-RKDXNWHRSA-N
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Description

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol: is a chiral compound with a cyclobutane ring substituted with a 2-methoxyphenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the 2-methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the cyclobutane ring is replaced by the 2-methoxyphenoxy group.

    Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The 2-methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol exerts its effects depends on its interactions with molecular targets. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways and targets can vary based on the application, such as enzyme inhibition in medicinal chemistry or polymerization in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2-hydroxyphenoxy)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,2R)-2-(2-ethoxyphenoxy)cyclobutan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

  • The presence of the methoxy group in (1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol can influence its reactivity and interactions compared to similar compounds with different substituents. This can result in unique chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-4-2-3-5-11(10)14-9-7-6-8(9)12/h2-5,8-9,12H,6-7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIIKLPIKDTJRO-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@@H]2CC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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